molecular formula C15H19N3O3 B2373015 Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1796969-38-4

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2373015
CAS No.: 1796969-38-4
M. Wt: 289.335
InChI Key: JLUKMQVJIVZTDO-UHFFFAOYSA-N
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Description

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is a heterocyclic carbamate derivative featuring a benzo[d]oxazole scaffold fused to a piperidine ring. The carbamate group (-O-CO-NH-) attached to the methylene bridge of the piperidine moiety confers unique physicochemical and biological properties.

Properties

IUPAC Name

methyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUKMQVJIVZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Carbamate Synthesis Approaches

The synthesis of carbamates can be accomplished through various traditional methods that serve as potential routes for introducing the carbamate functionality into our target molecule. These include:

  • The Hofmann Rearrangement : Conversion of primary carboxamides to carbamates, characterized by the reduction of one carbon in the structure.
  • The Curtius Rearrangement : Involving acyl azides that rearrange to form isocyanates, which can be trapped with alcohols to form carbamates.
  • Reductive Carbonylation of Nitroaromatics : A transition metal-catalyzed process useful for aromatic carbamates.
  • Carbonylation of Amines : Direct carbonylation using carbon monoxide sources.
  • Reaction of Alcohols with Isocyanates : A straightforward approach where alcohols react with isocyanates to produce carbamates.
  • Carbon Dioxide Alkylation : A green approach utilizing CO2 as a C1 source.

The classical Hofmann rearrangement, while historically significant, often employs harsh conditions with alkaline bromine solutions. Modern variants have improved this transformation using milder reagents such as iodine(III) compounds (PhI(OAc)2), MeOBr, NBS-CH3ONa, and others.

Synthesis via Activated Mixed Carbonates

For the target molecule, approaches utilizing activated mixed carbonates represent potentially efficient methodologies. These methods employ various alkoxycarbonylating agents that act as phosgene alternatives with improved safety profiles.

Table 1. Common Activated Carbonates for Carbamate Synthesis

Reagent Structure Type Advantages Applications
p-Nitrophenyl chloroformate Mixed carbonate Good leaving group, high reactivity Broad range of carbamates
Di(2-pyridyl) carbonate (DPC) Pyridyl carbonate Efficient alkoxycarbonylation, high yields Primary/secondary amines
1,1-Bis[6-(trifluoromethyl)benzotriazolyl] Benzotriazolyl carbonate Stability, selective reactivity Complex substrates
Phenyl 4,5-dichloro-6-oxopyridazine carboxylate Pyridazine carbonate Thermal stability, air stability Phenylcarbamates

The p-nitrophenyl moiety-containing carbonates are particularly useful for preparing a wide range of carbamates. These reagents react with alcohols in the presence of a base to form activated carbonates, which subsequently react with amines to form the desired carbamate products.

Recent Methodologies for Carbamate Synthesis

Recent advances in carbamate synthesis have focused on more environmentally friendly approaches, particularly those utilizing carbon dioxide as a C1 source. One notable method involves the generation of carbamate anions via the reaction of carbon dioxide and amines, followed by reaction with electrophiles such as alkyl halides.

A mild and efficient approach developed by Jung et al. uses solid-support synthesis, where amines and anilines are coupled with Merrifield's resin through a CO2 linker in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers advantages for combinatorial library generation and preserves stereochemical integrity.

One-pot syntheses have also been developed, such as the three-component coupling of primary amines, CO2, and alkyl halides in the presence of cesium carbonate and TBAI in anhydrous DMF. This approach streamlines the synthetic process by eliminating the need to isolate intermediates.

Metal-catalyzed approaches using dialkyl(oxo)tin and dialkyl(dichloro)tin complexes have been reported for urethane synthesis from alcohols and CO2, offering completely halogen-free protocols.

Synthesis of Benzoxazole Core

Direct Synthesis of Benzoxazole Derivatives

The benzoxazole core is a crucial structural component of the target molecule. Several methods exist for its synthesis and functionalization.

One common approach involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under various conditions. For our target compound, particular attention should be paid to methods that can introduce functionality at the 2-position, which will serve as the attachment point for the piperidine ring.

A research report by Vulcan Chem describes the synthesis of 5-amino-2-(4-chloro benzyl)-benzo[d]oxazole (1), which undergoes acetylation with chloropropionyl chloride in dry benzene. The product, 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide (2), can then be reacted with different secondary amines or heterocyclic compounds under dry conditions to yield various benzoxazole derivatives.

Preparation of Functionalized Benzoxazoles

For the integration of the piperidine ring at the 2-position of benzoxazole, several strategies can be employed. One approach involves the use of appropriately functionalized starting materials that can be cyclized to form the benzoxazole with the desired substituent at the 2-position.

The starting material 2-benzoxazolinone (benzo[d]oxazol-2(3H)-one) serves as a versatile intermediate for further functionalization. Various bromination reactions have been reported to produce 5-bromobenzo[d]oxazol derivatives:

Table 2: Bromination Methods for Benzo[d]oxazol-2(3H)-one

Reagent Solvent Temperature Time Yield Reference
Bromine Acetic acid 20°C 4h 94%
N-Bromosuccinimide Acetic acid 20°C 72h 70%
N-Bromosuccinimide Acetonitrile -15 to 20°C - 31%
Bromine Dichloromethane 20°C 19.5h 84%

These brominated derivatives serve as valuable intermediates for subsequent transformations, particularly for cross-coupling reactions that can introduce the piperidine moiety.

Borylation of Benzoxazole Derivatives

The transformation of bromo-benzoxazole derivatives to boronic esters provides versatile intermediates for cross-coupling reactions. One significant example is the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine:

A mixture of 5-bromobenzo[b]oxazol-2-amine, bis-(pinacolato)diboron, and 1,4-dioxane is sparged with nitrogen. Addition of 1,1'-bis[(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane and potassium acetate followed by heating at reflux (100-103°C) for 3-5 hours provides the borylated product.

This borylation strategy is critical for preparing intermediates that can undergo Suzuki coupling to form carbon-carbon bonds, potentially useful for introducing complex substituents at various positions of the benzoxazole ring.

Piperidine Functionalization and Protection Strategies

Synthesis and Protection of Piperidin-4-ylmethyl Derivatives

The piperidine component of the target molecule requires careful consideration of protection strategies, particularly when introducing the carbamate functionality at the 4-position. tert-Butoxycarbonyl (Boc) protection is commonly employed for piperidine nitrogen atoms.

Table 3: Protection Methods for Piperidine Derivatives

Starting Material Protection Reagent Conditions Product Yield Reference
3-Methylpiperidin-3-amine Boc anhydride Standard conditions tert-Butyl (3-methylpiperidin-3-yl)carbamate -
Benzyl 3-(Boc-amino)-3-methylpiperidine-1-carboxylate H2, Pd/C EtOH, RT, 2h tert-Butyl (3-methylpiperidin-3-yl)carbamate 88%
Benzyl 3-(Boc-amino)-3-methylpiperidine-1-carboxylate H2, Pd/C MeOH, 1 atm, 1h tert-Butyl (3-methylpiperidin-3-yl)carbamate 72%

Proposed Synthetic Routes for this compound

Retrosynthetic Analysis

Based on the structural features and available synthetic methodologies, several retrosynthetic approaches can be considered for the target compound. One strategic disconnection involves:

  • Carbamate formation from the corresponding amine
  • C-N bond formation between benzoxazole and piperidine
  • Preparation of the appropriately functionalized benzoxazole and piperidine components

Figure 1: Key Retrosynthetic Disconnections

This compound →
(1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methylamine + methyl chloroformate →
2-chlorobenzo[d]oxazole + 4-(aminomethyl)piperidine →
Corresponding precursors

Synthetic Route 1: Via Protected Piperidine Derivatives

Route Overview:

  • Protection of 4-(aminomethyl)piperidine
  • Coupling with 2-chlorobenzoxazole
  • Selective deprotection of the methyl amine
  • Carbamate formation
  • Final deprotection if needed

Detailed Synthetic Steps:

Step 1: Protection of 4-(aminomethyl)piperidine
The 4-(aminomethyl)piperidine can be selectively protected using Boc anhydride, targeting preferentially the more nucleophilic primary amine. Additional protection of the piperidine nitrogen may be necessary depending on the synthetic strategy.

Step 2: C-N Bond Formation
The protected 4-(aminomethyl)piperidine is coupled with 2-chlorobenzoxazole under basic conditions to form the C-N bond. This can typically be performed in DMF or DMSO with a base such as potassium carbonate or cesium carbonate at elevated temperatures.

Step 3: Selective Deprotection
If both nitrogen atoms were protected, selective deprotection of the primary amine protection group may be required before introducing the carbamate functionality.

Step 4: Carbamate Formation
The free primary amine can react with methyl chloroformate in the presence of a base (typically a tertiary amine like triethylamine) in a suitable solvent such as dichloromethane or THF at low temperature to room temperature to form the methyl carbamate.

Step 5: Final Deprotection
If a protecting group remains on the piperidine nitrogen, deprotection under appropriate conditions (e.g., TFA/DCM for Boc) would yield the final product.

Synthetic Route 2: Via Borylated Benzoxazole Intermediates

This approach leverages the borylation/cross-coupling chemistry for introducing the benzoxazole moiety to a suitably functionalized piperidine derivative.

Step 1: Preparation of Borylated Benzoxazole
5-Bromobenzo[d]oxazol-2-amine can be borylated using bis-(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate in 1,4-dioxane.

Step 2: Synthesis of Halogenated Piperidine Derivative
A piperidine derivative with appropriate functionality at the 4-position and a halogen for cross-coupling can be prepared using established methods.

Step 3: Suzuki-Miyaura Coupling
The borylated benzoxazole and halogenated piperidine derivative undergo Suzuki-Miyaura coupling to form the carbon-carbon bond.

Step 4: Carbamate Formation
The amine group of the coupled product can be converted to the methyl carbamate using methyl chloroformate or alternative carbamate-forming reagents.

Reaction Conditions and Optimization

Critical Parameters for Successful Synthesis

Several factors significantly influence the yield and purity of the target compound:

  • Solvent Selection : For coupling reactions between benzoxazole and piperidine derivatives, polar aprotic solvents such as DMF, DMSO, or acetonitrile typically provide optimal results.

  • Temperature Control : The C-N bond formation between benzoxazole and piperidine often requires elevated temperatures (80-120°C), but excessive heating may lead to decomposition.

  • Catalyst Systems : For cross-coupling reactions, the choice of catalyst (Pd or Cu-based) and ligands significantly impacts reaction efficiency.

  • Base Selection : Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly employed for coupling reactions, while organic bases such as triethylamine or DIPEA are preferred for carbamate formation.

  • Reaction Time : Extended reaction times may be necessary for challenging couplings but can lead to side reactions and decomposition.

Purification Strategies

The purification of intermediates and the final product typically involves:

  • Column Chromatography : Silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol is effective for separating closely related compounds.

  • Recrystallization : For crystalline intermediates or final products, recrystallization from appropriate solvent systems can provide high-purity materials.

  • Preparative HPLC : For challenging separations, particularly at the final stages, preparative HPLC may be necessary to achieve the desired purity.

Analytical Characterization

Spectroscopic Data for Structure Confirmation

The structure of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy : Key characteristic signals in the 1H NMR spectrum would include:

  • Aromatic protons of the benzoxazole ring (typically 7.0-7.5 ppm)
  • Methoxy protons of the carbamate (~3.7 ppm)
  • Piperidine methylene and methine protons (1.5-3.5 ppm)
  • Carbamate NH proton (broad singlet around 5-6 ppm)

Mass Spectrometry : The molecular ion peak at m/z 290 (M+H)+ in ESI-MS would be expected for the target compound.

IR Spectroscopy : Characteristic absorption bands for:

  • Carbamate C=O stretch (~1700 cm-1)
  • N-H stretch (~3300-3400 cm-1)
  • C-O stretch (~1200-1250 cm-1)
  • Aromatic C=C stretches (~1600 cm-1)

Purity Assessment

The purity of the final compound can be assessed through:

  • HPLC Analysis : Using appropriate columns (typically C18) and mobile phase systems to determine chromatographic purity.
  • Elemental Analysis : To confirm the elemental composition matches the theoretical values.
  • Melting Point Determination : For crystalline compounds, a sharp melting point indicates high purity.

Challenges and Considerations in Scale-up

Green Chemistry Considerations

For industrial production, several green chemistry principles should be considered:

  • Solvent Selection : Replacing traditional solvents with greener alternatives such as 2-methyltetrahydrofuran or ethyl lactate.

  • Catalyst Recovery : Implementing methods for recovering and reusing expensive catalysts.

  • Waste Reduction : Designing synthetic routes that minimize waste generation and maximize atom economy.

  • Energy Efficiency : Optimizing reaction conditions to reduce energy consumption, particularly for steps requiring extended heating.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]oxazole ring may yield benzoic acid derivatives, while reduction of the piperidine ring may yield piperidine derivatives .

Scientific Research Applications

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the carbamate group can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[d]oxazole-Containing Carbamates

  • Compound 24: Described in as 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)phenyl phenylcarbamate, this analog shares the benzo[d]oxazole-piperidine core but replaces the methylcarbamate group with a phenylcarbamate linked to an aniline moiety. This substitution likely alters solubility and receptor-binding affinity compared to the target compound. Notably, phenylcarbamates are often associated with enhanced hydrolytic stability but reduced bioavailability due to increased hydrophobicity .

Piperidine-Linked Carbamates

  • Tert-butyl({1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)carbamate (3) : From , this compound replaces the benzo[d]oxazole group with a dihydrobenzofuran-ether substituent. The tert-butyl carbamate enhances steric protection of the amine group, improving metabolic stability. UPLC/MS data suggest this modification increases lipophilicity (logP ~2.8), which may influence blood-brain barrier penetration compared to the target compound’s methylcarbamate .
  • Benzyl Methyl(Piperidin-4-yl)carbamate Hydrochloride: This analog () features a benzyl group instead of benzo[d]oxazole. The hydrochloride salt improves water solubility, making it suitable for intravenous formulations. Safety data indicate acute toxicity (GHS Category 4), suggesting similar handling precautions may apply to the target compound .

Agrochemical Carbamates

  • Methyl (1H-benzimidazol-2-yl)carbamate (Carbendazim) : A fungicide () with a benzimidazole core instead of benzo[d]oxazole. Carbendazim’s mechanism involves β-tubulin inhibition, whereas benzo[d]oxazole derivatives may target oxidative phosphorylation or acetylcholinesterase. The methylcarbamate group in both compounds facilitates hydrolytic degradation, but Carbendazim’s benzimidazole ring enhances soil persistence .
  • Benomyl: Another fungicide () with a butylamino side chain. Its structural complexity allows for broader antifungal activity but increases mammalian toxicity risks compared to simpler carbamates like the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Use/Activity Reference
Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate Benzo[d]oxazole-piperidine Methylcarbamate Hypothetical: Enzyme inhibition
Compound 24 Benzo[d]oxazole-piperidine Phenylcarbamate-aniline Research (biological screening)
Carbendazim Benzimidazole Methylcarbamate Fungicide
Benomyl Benzimidazole Butylamino-carbamate Broad-spectrum fungicide
Tert-butyl carbamate (3) Dihydrobenzofuran-piperidine tert-Butylcarbamate α2A/5-HT7 receptor antagonist

Research Findings and Mechanistic Insights

  • Receptor Targeting: Piperidine-carbamates with aromatic heterocycles (e.g., benzo[d]oxazole) often exhibit dual receptor modulation.
  • Metabolic Stability : Methylcarbamates generally undergo faster hepatic hydrolysis than tert-butyl or benzyl derivatives, reducing half-life but minimizing toxicity .
  • Agrochemical vs. Pharmaceutical Design : Benzo[d]oxazole derivatives prioritize target specificity (e.g., enzyme inhibition), while benzimidazole carbamates (e.g., Carbendazim) emphasize environmental persistence .

Biological Activity

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a benzoxazole ring , a piperidine moiety , and a carbamate functional group . The synthesis typically involves multi-step organic reactions, beginning with the formation of the benzoxazole and piperidine intermediates followed by coupling reactions to yield the final product.

Synthetic Route Overview

  • Preparation of Intermediates :
    • Benzoxazole is synthesized from appropriate precursors using cyclization reactions.
    • Piperidine derivatives are prepared through nucleophilic substitution reactions.
  • Coupling Reaction :
    • The final compound is formed by coupling the benzoxazole-piperidine intermediate with methyl carbamate, often utilizing coupling agents like EDCI in the presence of bases such as triethylamine.

The biological activity of this compound may involve interactions with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors affecting neurotransmitter systems, potentially influencing pain perception or mood regulation.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary evaluations indicate that similar compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections .
  • Anticancer Properties : Compounds with similar structural motifs have shown efficacy against several cancer cell lines, including colorectal and lung cancers. For instance, derivatives of benzoxazole have been noted for their antiproliferative effects .
  • Analgesic Effects : Research into related compounds has revealed analgesic properties that may be beneficial in pain management .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AntimicrobialSignificant activity against various pathogens ,
AnticancerEfficacy against multiple cancer cell lines ,
AnalgesicPotential for pain relief

Case Studies

Several case studies illustrate the biological efficacy of compounds structurally related to this compound:

  • Study on Anticancer Activity :
    • A study evaluated a series of benzoxazole derivatives for their anticancer effects, showing promising results against human lung adenocarcinoma cells, with IC50 values indicating potent activity .
  • Antimicrobial Evaluation :
    • Research focused on the antimicrobial properties of piperidine derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting further exploration into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate, and how are key intermediates characterized?

  • Methodological Answer : A four-step synthesis is commonly employed:

Substitution : React 2-chlorobenzo[d]oxazole with tert-butyl methyl(piperidin-4-yl)carbamate in DMF using K₂CO₃ as a base (RT, 6 hours) to form tert-butyl 1-(6-chlorobenzo[d]oxazol-2-yl)piperidin-4-yl(methyl)carbamate (77% yield) .

Methoxy Substitution : Treat the intermediate with NaOMe in MeOH under reflux (7 hours) to replace Cl with OMe, yielding tert-butyl 1-(6-methoxybenzo[d]oxazol-2-yl)piperidin-4-yl(methyl)carbamate (62% yield) .

  • Characterization : TLC monitors reaction progress; NMR and mass spectrometry confirm structure and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons, e.g., piperidine methylene (δ 2.2–3.5 ppm) and benzooxazole aromatic signals (δ 7.0–8.0 ppm) .
  • IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How are initial biological activities of this compound assessed in vitro?

  • Methodological Answer :

  • Kinase Assays : Test inhibition of TrkA or related kinases using ATP competition assays (IC₅₀ values) .
  • Cellular Viability : Use MTT assays on cancer cell lines (e.g., prostate or breast cancer) to determine EC₅₀ .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for the methoxy-substituted intermediate?

  • Methodological Answer :

  • Catalyst Screening : Replace NaOMe with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in polar aprotic solvents .
  • Microwave Assistance : Reduce reaction time from 7 hours to <1 hour while maintaining yield .
  • Purification : Use flash chromatography (EtOAc/hexane gradient) instead of simple extraction to improve purity (>95%) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Table : Compare substituent effects on activity:
Substituent (R)Target (IC₅₀, nM)Cell Viability (EC₅₀, µM)
-OMe (This compound)TrkA: 120 ± 152.8 ± 0.3 (PC-3 cells)
-Cl (Analog)TrkA: 250 ± 305.1 ± 0.6
-H (Parent)TrkA: >500>10
  • Computational Docking : Use Schrödinger Suite to model interactions with TrkA’s ATP-binding pocket, identifying H-bonds with carbamate and π-π stacking with benzooxazole .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and hERG liability .
  • Proteome Mining : Similarity Ensemble Approach (SEA) identifies potential off-targets (e.g., serotonin receptors) based on structural similarity .

Q. What analytical approaches address purity discrepancies in HPLC?

  • Methodological Answer :

  • HPLC Method Development : Optimize mobile phase (e.g., 0.1% TFA in H₂O/ACN) and column (C18, 3.5 µm) to resolve carbamate degradation products .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions for common byproducts (e.g., de-esterified analogs) .

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